molecular formula C8H16OS B13998334 3-Ethylsulfanylhexanal CAS No. 51755-69-2

3-Ethylsulfanylhexanal

Cat. No.: B13998334
CAS No.: 51755-69-2
M. Wt: 160.28 g/mol
InChI Key: TXJDCLGEIKSOPV-UHFFFAOYSA-N
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Description

3-Ethylsulfanylhexanal is an organic compound with the molecular formula C8H16OS It is an aldehyde with a sulfur-containing ethyl group attached to the third carbon of the hexanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethylsulfanylhexanal can be synthesized through several methods:

    Thioetherification of Hexanal: One common method involves the reaction of hexanal with ethanethiol in the presence of a catalyst such as hydrochloric acid. The reaction proceeds via nucleophilic addition of the thiol to the aldehyde, followed by dehydration to form the thioether.

    Oxidation of 3-Ethylsulfanylhexanol: Another method involves the oxidation of 3-ethylsulfanylhexanol using oxidizing agents such as pyridinium chlorochromate or Dess-Martin periodinane. This method is advantageous for its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of this compound typically involves the thioetherification method due to its simplicity and cost-effectiveness. The process is carried out in large reactors with continuous monitoring of reaction parameters to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Ethylsulfanylhexanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 3-ethylsulfanylhexanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to 3-ethylsulfanylhexanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfur atom in the ethylsulfanyl group can undergo nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 3-Ethylsulfanylhexanoic acid.

    Reduction: 3-Ethylsulfanylhexanol.

    Substitution: Various alkylated thioethers.

Scientific Research Applications

3-Ethylsulfanylhexanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe for studying enzyme-catalyzed oxidation and reduction reactions.

    Medicine: It is investigated for its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 3-ethylsulfanylhexanal involves its interaction with various molecular targets:

    Oxidation: The aldehyde group is oxidized to a carboxylic acid, which can further participate in biochemical pathways.

    Reduction: The aldehyde group is reduced to an alcohol, which can be involved in metabolic processes.

    Substitution: The sulfur atom can undergo nucleophilic substitution, forming new compounds with different biological activities.

Comparison with Similar Compounds

Similar Compounds

    3-Mercaptohexanal: Similar structure but with a thiol group instead of an ethylsulfanyl group.

    3-Ethylthiohexanal: Similar structure but with a thioether group instead of an ethylsulfanyl group.

Properties

CAS No.

51755-69-2

Molecular Formula

C8H16OS

Molecular Weight

160.28 g/mol

IUPAC Name

3-ethylsulfanylhexanal

InChI

InChI=1S/C8H16OS/c1-3-5-8(6-7-9)10-4-2/h7-8H,3-6H2,1-2H3

InChI Key

TXJDCLGEIKSOPV-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC=O)SCC

Origin of Product

United States

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